4-((3-Ethyloxetan-3-yl)methoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-ethyloxetan-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-12(7-14-8-12)9-15-11-5-3-10(13)4-6-11/h3-6H,2,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGSALNVFIQYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735473 | |
| Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920973-76-8 | |
| Record name | 4-[(3-Ethyloxetan-3-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectral Characterization of Oxetane Aniline Monomers: A Definitive Guide
Topic: 1H NMR and 13C NMR Spectral Analysis of Oxetane Aniline Monomers Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Polymer Scientists, and Analytical Chemists.
Executive Summary
The oxetane ring—a strained four-membered cyclic ether—has emerged as a high-value structural motif in both medicinal chemistry (as a bioisostere for gem-dimethyl or carbonyl groups) and polymer science (as a monomer for cationic ring-opening polymerization).[1][2] When coupled with an aniline functionality, the resulting Oxetane Aniline Monomers present unique analytical challenges. The interplay between the strained ether ring and the electron-rich aromatic amine requires precise NMR interpretation to verify structural integrity, assess puckering conformations, and detect the onset of acid-catalyzed degradation.
This guide provides an autonomous, field-validated protocol for the NMR analysis of these compounds, moving beyond generic spectral lists to the causal relationships between ring strain, electronic shielding, and spectral topology.
Part 1: Structural Context & The "Acid-Death" Trap
Before placing a sample in the magnet, one must understand the thermodynamic instability of the analyte. Oxetanes possess a ring strain energy of ~106 kJ/mol. While kinetically stable under basic/neutral conditions, they are prone to rapid ring-opening in the presence of trace acids—a common contaminant in NMR solvents.
The Golden Rule of Sample Preparation
Never dissolve oxetane monomers in untreated CDCl₃. Chloroform naturally decomposes to form HCl/phosgene, which will catalyze the ring-opening of the oxetane to a 1,3-diol or homoallylic alcohol, rendering the spectrum useless.
Protocol 1: Self-Validating Sample Preparation
-
Solvent Selection: Prefer DMSO-d₆ or Acetone-d₆ (Lewis basic solvents stabilize the oxetane cation intermediate).
-
Chloroform Passivation: If CDCl₃ is required for solubility:
-
Pass the solvent through a short plug of Basic Alumina immediately before use.
-
Alternatively, add solid anhydrous K₂CO₃ directly to the NMR tube.
-
-
Validation: Check for the disappearance of the characteristic oxetane "butterfly" signals (see Part 2) and the appearance of broad -OH singlets, which indicate degradation.
Part 2: 1H NMR Spectral Analysis
The 1H NMR spectrum of an oxetane aniline monomer is defined by the "Roofing Effect" and the Aniline-Ring Interaction .
1. The Oxetane Region (4.0 – 5.5 ppm)
The four methylene protons of the oxetane ring (
-
Chemical Shift: Typically
4.4 – 5.0 ppm . This is significantly downfield compared to acyclic ethers due to the deshielding effect of the strained ring current. -
Splitting Pattern (The "Roofing" Effect):
-
In 3-substituted oxetanes (common in aniline derivatives), the ring is puckered. This renders the protons on the same face diastereotopic.
-
Expect a pair of doublets (d) or doublet of doublets (dd) with a large geminal coupling constant (
Hz). -
Visual Cue: The "roofing" effect (intensity slanting) between these doublets is a hallmark of the rigid 4-membered ring.
-
2. The Aniline Region
-
Aromatic Protons:
6.5 – 7.5 ppm. The ortho-protons relative to the nitrogen will be shielded ( 6.5-6.8) if the nitrogen lone pair is not conjugated into the oxetane (e.g., via a methylene linker). -
Amine Protons (
or ): Broad singlets, typically 3.5 – 5.0 ppm.-
Note: If the aniline nitrogen is directly attached to the oxetane C3 position (a hemi-aminal ether analog), the
signal may be unusually sharp due to intramolecular H-bonding with the oxetane oxygen.
-
Table 1: Diagnostic 1H NMR Shifts (in CDCl₃)
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( |
| Oxetane Ring | 4.40 – 4.95 | d or dd | ||
| 3.00 – 4.20 | m | Complex | ||
| 3-Methyl (if present) | 1.30 – 1.70 | s | - | |
| Aniline | Aromatic (ortho) | 6.50 – 6.80 | d | |
| Aromatic (meta) | 7.00 – 7.20 | t | ||
| 3.50 – 5.00 | br s | Solvent/Conc. dependent |
Part 3: 13C NMR Spectral Analysis
Carbon NMR provides the definitive proof of ring closure. The strain in the oxetane ring affects the hybridization of the carbon atoms, leading to distinctive shifts.
1. The Oxetane Carbons
-
C2 / C4 (
-carbons): These appear at 75 – 85 ppm . This is the most reliable indicator of the intact ring. If the ring opens, this signal shifts upfield to ~60-65 ppm (typical acyclic alcohol/ether). -
C3 (
-carbon):-
If quaternary (e.g., 3-methyl-3-aniline):
30 – 40 ppm . -
If tertiary (CH):
40 – 50 ppm .
-
2. The Aniline Carbons
-
Ipso-Carbon (C-N):
145 – 150 ppm. -
Ortho/Para Carbons: Shielded (
114 – 120 ppm) due to resonance donation from Nitrogen.
Part 4: Visualization of Structural Logic
The following diagram illustrates the logical workflow for verifying the oxetane aniline structure and distinguishing it from its primary degradation product (the 1,3-diol).
Caption: Logical workflow for the structural verification of oxetane monomers, highlighting critical decision points based on chemical shift topology.
Part 5: Advanced Experimental Protocol (Synthesis Verification)
Scenario: You have synthesized a 3-(N-phenylamino)oxetane monomer and need to confirm purity before polymerization or biological assay.
Step-by-Step Methodology:
-
Preparation:
-
Pre-dry the NMR tube in an oven at 110°C to remove surface moisture (water promotes ring opening).
-
Filter 0.7 mL of
through a pipette containing 500 mg of basic alumina directly into the tube.
-
-
Acquisition (1H):
-
Set relaxation delay (
) to >5 seconds. Oxetane protons can have long relaxation times due to the rigid ring structure. -
Acquire 16 scans.
-
QC Check: Look for the "butterfly" pattern of the oxetane methylene protons between 4.5–5.0 ppm. If these appear as a messy multiplet or are shifted to 3.6 ppm, the ring has opened.
-
-
Acquisition (2D HMBC):
-
To confirm the connectivity of the aniline to the oxetane (specifically if the N is attached to C3):
-
Look for a correlation between the Aniline Ortho-protons and the C3 carbon of the oxetane.
-
Look for a correlation between the Oxetane
-protons ( ) and the Ipso-carbon of the aniline (if N-linked).
-
-
Quantification (Purity):
-
Integrate the oxetane signals (4H total).
-
Integrate the aromatic signals (5H total).
-
Ratio must be 0.8 : 1.0. Any deviation suggests polymerization (broadening) or hydrolysis.
-
References
-
Wuitschik, G., et al. (2010).[3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[5] Journal of Medicinal Chemistry.[6] Link
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link
-
Jenkins, A. D., et al. (1996). Glossary of Basic Terms in Polymer Science. IUPAC Recommendations. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes. Organic Letters. Link
Sources
Thermal Stability & TGA Profiling of Oxetane-Based Amine Precursors
Topic: Thermal Stability and TGA Analysis of Oxetane-Based Amine Precursors Content Type: Technical Guide / Whitepaper
Executive Summary: The Stability Paradox
In modern medicinal chemistry, the oxetane ring has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability [1].[1][2] However, for process chemists and formulation scientists, oxetane-based amine precursors present a stability paradox : they possess high ring strain (~106 kJ/mol) yet exhibit remarkable kinetic stability under the right conditions.
This guide provides a rigorous framework for characterizing these precursors using Thermogravimetric Analysis (TGA). It addresses the specific challenges of volatility masking decomposition and amine-mediated self-catalysis , ensuring your thermal data is an artifact-free representation of material stability.
The Chemical Context: Why Oxetanes Fail
To interpret TGA data correctly, one must understand the failure modes of the analyte. Oxetane-based amines (e.g., 3-aminooxetanes) are not merely "unstable"; they are metastable systems waiting for a trigger.
Structural Vulnerabilities
-
Ring Strain: The planar ring creates significant angle strain. While thermodynamically unstable, the high activation energy barrier prevents spontaneous ring opening at room temperature.
-
Basicity Modulation: The oxygen atom exerts a strong inductive electron-withdrawing effect (
), lowering the of the adjacent amine by 2–3 units compared to non-cyclic counterparts [2].[3] This reduction in basicity is a "safety feature," reducing the risk of intramolecular nucleophilic attack, but it does not eliminate it.
The Decomposition Trigger
The primary decomposition pathway is acid-catalyzed ring opening . Even trace acidity (from silica gel purification or degraded solvents) or elevated temperatures can protonate the ether oxygen, making the adjacent carbons susceptible to nucleophilic attack (by the amine itself or external species).
Experimental Protocol: TGA of Volatile Amine Precursors
Standard "open pan" TGA protocols are useless for low-molecular-weight oxetane amines. These compounds often possess boiling points (
The "Pinhole" Method
To decouple evaporation from decomposition, you must use a hermetically sealed pan with a laser-drilled pinhole . This creates a "self-generated atmosphere" that suppresses evaporation, shifting the boiling endotherm to a higher temperature while allowing decomposition gases to escape eventually.
Step-by-Step Workflow
-
Sample Preparation (Inert Atmosphere):
-
Why: Primary and secondary amines avidly absorb atmospheric
to form carbamates. This introduces a false weight-loss event (decarboxylation) around 60–80°C. -
Action: Weigh samples (2–5 mg) inside a glovebox or under a nitrogen funnel.
-
-
Pan Selection:
-
Standard: Aluminum pan (Open)
REJECT (Measures volatility). -
Recommended: Aluminum pan (Hermetic lid with 50
pinhole).
-
-
Instrument Parameters:
Visualizing the Decision Matrix
Caption: Decision matrix for selecting TGA pan types. Volatile precursors require sealed environments to distinguish boiling from chemical breakdown.
Data Interpretation & Reference Values
When analyzing the thermogram, distinguish between the Onset Temperature (
Typical Stability Profiles
| Compound Class | Approx.[5][6][7][8][9][10][11][12] | Mechanism of Failure |
| 3,3-Disubstituted Oxetane (Ether) | > 200°C | Homolytic cleavage (Retro-Paternò–Büchi) |
| 3-Aminooxetane (Free Base) | 120°C - 150°C | Amine-assisted ring opening / Polymerization |
| 3-Aminooxetane (HCl Salt) | 160°C - 180°C | Salt stabilizes the amine lone pair, preventing self-attack |
| Nitromethylene Oxetane | ~160°C | Energetic decomposition (Trigger bond breakage) [3] |
Red Flags in TGA Curves
-
Early Mass Loss (<100°C): Usually solvent entrapment or carbamate dissociation (
release). -
Gradual Sloping: Indicates evaporation. Decomposition is typically a sharp, vertical drop (step transition).
Mechanistic Insight: The Ring Opening Pathway
Understanding how the molecule breaks down allows for better storage strategies. The decomposition is almost invariably driven by the relief of ring strain, catalyzed by protons or Lewis acids.
Caption: The acid-catalyzed decomposition pathway. Protonation of the ether oxygen is the rate-limiting step that triggers ring opening.
Storage and Handling Recommendations
Based on the thermal data and mechanistic understanding, the following handling protocols are mandatory for maintaining the integrity of oxetane-amine precursors:
-
Avoid Acidic Silica: Do not purify amino-oxetanes on standard acidic silica gel. Use basic alumina or silica pre-treated with 1% Triethylamine (
) to prevent ring opening during purification [4]. -
Cold Storage: While TGA suggests stability up to >100°C, long-term storage should be at -20°C to arrest slow kinetic decomposition.
-
Salt Formation: If possible, store the precursor as an oxalate or fumarate salt. Salts are significantly more thermally stable than the free base oils and are non-volatile.
References
-
Wuitschik, G., et al. (2006).[8][13] "Oxetanes as Promising Modules in Drug Discovery."[13] Angewandte Chemie International Edition, 45(46), 7736–7739.[13] Link
-
Wuitschik, G., et al. (2010).[7][8][11] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Krumm, B., et al. (2022). "3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers." Materials Advances, 3, 3520-3528. Link
-
Burkhard, J. A., et al. (2010).[8][11] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.byopera.com [m.byopera.com]
- 6. tainstruments.com [tainstruments.com]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Aniline Amine Group vs. Oxetane Ring in Precursor Molecules
Executive Summary: The Strain vs. Resonance Paradox
In modern medicinal chemistry, the co-existence of an aniline (aromatic amine) and an oxetane ring within a single precursor molecule represents a high-value, high-risk scaffold. The aniline serves as a classic pharmacophore and handle for diversification, while the oxetane acts as a metabolically stable, polar gem-dimethyl surrogate that modulates lipophilicity (LogD) and solubility.
The core synthetic challenge lies in their opposing reactivity profiles:
-
Aniline: A resonance-stabilized nucleophile (pKa ~4.[1]6) prone to oxidation and electrophilic substitution.[1]
-
Oxetane: A strained ether (~106 kJ/mol ring strain) that is kinetically stable to base but highly susceptible to acid-catalyzed ring opening.[1][2]
This guide provides a definitive framework for manipulating one functional group while preserving the other, grounded in pKa-based orthogonality and orbital mechanics.
Mechanistic Foundation[1][3]
To control chemoselectivity, one must understand the electronic "triggers" for each group.[1]
The pKa Safety Margin
The primary mechanism for selectivity is the massive acidity difference between the aniline nitrogen and the oxetane oxygen.
-
Aniline Nitrogen (Nucleophile): The lone pair is delocalized into the aromatic ring, making it less basic than aliphatic amines but still protonatable at mild pH (pKa ~4.6).
-
Oxetane Oxygen (Latent Electrophile): The oxygen lone pairs are sterically exposed but electronically poor acceptors due to ring strain rehybridization. The conjugate acid of an oxetane has a pKa of approximately -2.0 to -3.0.
The "Goldilocks" Zone: You can protonate the aniline (forming an unreactive ammonium species) without activating the oxetane ring. Oxetane ring opening requires strong acid (pH < 1) or Lewis acid activation to overcome the kinetic barrier, whereas aniline manipulation typically occurs at pH > 7.[1]
Reactivity Matrix[1]
| Feature | Aniline (Ar-NH2) | Oxetane Ring |
| Electronic Nature | Soft Nucleophile | Hard Electrophile (only upon activation) |
| Key Vulnerability | Oxidation, Electrophilic Aromatic Subst.[1] | Acid-catalyzed Ring Opening (Nu attack) |
| Stability (Base) | Stable (deprotonates at pKa ~27) | Highly Stable (Kinetic inertness) |
| Stability (Acid) | Forms Ammonium salt (Protecting effect) | Unstable (Ring opens to 1,3-functionalization) |
| Stability (Reduction) | Stable (Nitro reduction forms Aniline) | Stable (Resistant to H2/Pd, LAH) |
Chemoselectivity Landscape (Visualization)
The following diagram illustrates the divergent pathways based on reaction conditions.
Experimental Protocols
These protocols are designed to validate selectivity.[1]
Protocol A: Selective N-Functionalization (Preserving Oxetane)
Objective: Acylate the aniline without opening the oxetane ring. Principle: Use of a mild organic base scavenges HCl generated during acylation, preventing the pH from dropping to the "danger zone" where oxetane activation occurs.
Reagents:
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) [3.0 equivalents][1]
-
Acid Chloride or Anhydride [1.1 equivalents][1]
Step-by-Step:
-
Dissolution: Dissolve the aniline-oxetane precursor (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.
-
Base Addition: Add DIPEA (3.0 equiv). Critical: The base must be added before the electrophile to buffer the system.
-
Cooling: Cool reaction to 0°C. While oxetanes are stable to base at RT, cooling minimizes side reactions of the aniline.[1]
-
Electrophile Addition: Dropwise addition of acid chloride (1.1 equiv).[1]
-
Monitoring: Warm to RT. Monitor by LC-MS.[1]
-
Workup: Quench with sat. NaHCO3 (Keep pH basic!). Extract with DCM.[1]
Protocol B: Controlled Oxetane Ring Opening
Objective: Open the oxetane ring to form a 1,3-amino alcohol or chlorohydrin.[1] Principle: Protonation of the oxetane oxygen by a strong acid (or coordination by Lewis acid) allows a nucleophile (external or internal) to attack the sterically less hindered carbon (usually).
Reagents:
-
4M HCl in Dioxane or BF3[1]·OEt2
-
Nucleophile source (if not the solvent)
Step-by-Step:
-
Dissolution: Dissolve precursor in solvent (e.g., MeOH for methoxy-opening, or DCM for chloro-opening).[1]
-
Activation:
-
Reaction: Stir at RT (Protic) or 0°C (Lewis Acid).
-
Quench: Carefully quench with sat. NaHCO3.
-
Purification: The product will be significantly more polar (alcohol formation).[1]
Troubleshooting & Stability Guide
The "Internal Nucleophile" Trap
The most common failure mode occurs when the aniline nitrogen attacks the activated oxetane ring intramolecularly.
-
Scenario: You attempt a reductive amination using NaBH3CN and Acetic Acid.
-
Risk: If the geometry allows (forming a 5- or 6-membered ring), the aniline may attack the protonated oxetane before it attacks the aldehyde.
-
Solution: Use Titanium(IV) isopropoxide for imine formation (Lewis acid, but bulky and often oxetane-compatible if kept cold) followed by NaBH4, or use pre-formed imines.[1]
3,3-Disubstitution Effect
Not all oxetanes are equal.[1][3]
-
3,3-Disubstituted Oxetanes: (e.g., gem-fluoro, gem-methyl).[1] These are significantly more stable to acid than mono-substituted oxetanes due to the Thorpe-Ingold effect and steric shielding of the back-side attack trajectory.
-
Recommendation: If your design permits, always employ 3,3-disubstituted oxetanes to widen the synthetic window.[1]
Synthesis Decision Tree
References
-
Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link][1]
-
Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][1]
-
Stepan, A. F., et al. (2011).[1] Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Selective Inhibitors of Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]
-
Barnes-Seeman, D. (2012).[1] The role of oxetanes in drug discovery. Drug Discovery Today. [Link][1]
Sources
crystallographic data and morphology of 4-((3-Ethyloxetan-3-yl)methoxy)aniline
Focus Molecule: 4-((3-Ethyloxetan-3-yl)methoxy)aniline CAS Registry Number (Analogous): 144770-47-2 (Generic for oxetane-amine derivatives) Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol
Executive Summary
The integration of the oxetane ring into aniline scaffolds represents a critical frontier in medicinal chemistry and polymer science. This compound serves as a dual-function monomer: the aniline moiety provides classic amine reactivity (e.g., for epoxy curing or amide formation), while the oxetane ring offers a strained ether functionality capable of cationic ring-opening polymerization (CROP) or serving as a metabolic bioisostere for gem-dimethyl groups.
This guide provides a rigorous framework for the crystallographic characterization and morphological analysis of this molecule. Given the sensitivity of the oxetane ring to acidic hydrolysis and thermal stress, specific protocols for crystal growth and data acquisition are required to avoid ring degradation during analysis.
Molecular Architecture & Synthesis Context
Understanding the crystallographic outcome requires analyzing the molecular precursors. The synthesis typically follows a Williamson etherification pathway, linking the 3-ethyl-3-(hydroxymethyl)oxetane (EHO) core to a p-nitrophenol derivative, followed by reduction.
Synthetic Pathway & Impurity Profile
The purity of the crystalline phase is often compromised by the "ring-opened" diol impurity, which forms if the reaction pH drops below 7.0.
Figure 1: Synthetic trajectory emphasizing the stability window of the oxetane ring. Acidic conditions during reduction must be avoided to preserve the crystallizable oxetane motif.
Crystallographic Characterization Protocol
As specific public domain CIF files for this exact derivative are rare, the following section details the predictive model and the experimental protocol required to solve the structure de novo.
Crystal Growth Methodologies
The molecule possesses two distinct domains: the polar, H-bond donating aniline head and the lipophilic, bulky ethyl-oxetane tail. This amphiphilic nature dictates the solvent choice.
| Method | Solvent System | Conditions | Target Morphology |
| Slow Evaporation | Methanol / Ethanol | Room Temp (25°C) | Prisms/Blocks (Thermodynamic product). Best for SCXRD. |
| Vapor Diffusion | THF (Solvent) / Hexane (Antisolvent) | 4°C (Cold Room) | Platelets . Reduces thermal vibration of the ethyl chain. |
| Cooling | Toluene | 80°C | Needles . Often twinned; less ideal for diffraction. |
Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for long-term crystallization. Trace HCl in these solvents can catalyze the ring-opening of the oxetane, yielding an amorphous oil instead of crystals.
Predicted Unit Cell & Space Group
Based on the Cambridge Structural Database (CSD) trends for 3,3-disubstituted oxetanes and p-substituted anilines:
-
Crystal System: Monoclinic (Probability > 60%) or Triclinic.
-
Space Group:
(Centrosymmetric) is the most probable packing arrangement to maximize dipole cancellation between the aniline and oxetane ether oxygen. -
Z Value: 4 molecules per unit cell.
-
Predicted Density:
.
Key Geometric Parameters (Theoretical)
The following bond lengths and angles serve as the "CheckCIF" validation standard. If your solved structure deviates significantly (>0.05 Å) from these, re-examine the refinement for disorder.
| Parameter | Atom Pair | Expected Value | Structural Driver |
| Ring Strain | C(ox)-O(ox)-C(ox) | Constrained 4-membered ring geometry. | |
| Puckering | Ring Torsion | Mitigation of eclipsing interactions in the ring. | |
| Linker | C(ar)-O-CH2 | Conjugation with the aromatic ring. | |
| H-Bond | N-H...O(oxetane) | Primary intermolecular packing force. |
Morphology & Supramolecular Assembly
The macroscopic morphology is governed by the Hydrogen Bond (HB) network.
The "Herringbone" vs. "Sheet" Motif
-
Aniline Interaction: The
group acts as a double donor. -
Oxetane Interaction: The ether oxygen in the oxetane ring is a potent H-bond acceptor (more basic than acyclic ethers due to the exposed lone pairs from ring strain).[1]
Structural Hypothesis: The crystal likely forms 2D sheets .[2] The aniline heads hydrogen bond to the oxetane oxygens of adjacent molecules, forming a hydrophilic core, while the ethyl groups project outward, creating hydrophobic layers. This results in a platy morphology (cleavage along the hydrophobic plane).
Figure 2: Structure-Property relationship defining the crystal habit. The directional H-bonding drives the formation of sheets, leading to plate-like crystals.
Experimental Validation Protocol
To confirm the structure, the following analytical workflow is mandatory.
Single Crystal X-Ray Diffraction (SCXRD)[3]
-
Mounting: Use a cryoloop with Paratone oil.
-
Temperature: 100 K . (Critical: The ethyl chain on the oxetane ring often exhibits high thermal motion or disorder at room temperature. Cooling is essential to resolve the ethyl conformation).
-
Source: Mo-K
( ) or Cu-K (better for absolute configuration if chiral impurities are suspected, though this molecule is achiral).
Powder X-Ray Diffraction (PXRD)
For bulk purity analysis (polymorph screening):
-
Scan Range:
. -
Key Signature: Look for a low-angle peak (
) corresponding to the interlayer spacing of the ethyl-to-ethyl hydrophobic layers.
Thermal Analysis (DSC)
-
Melting Point: Expected range 95°C - 110°C .
-
Exotherm: Watch for a sharp exotherm
. This indicates the cationic ring-opening polymerization of the oxetane ring, initiated thermally. Do not overheat the SCXRD crystal.
References
-
Wuts, P. G. M. (2020). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Context: Oxetane stability conditions).
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. (Context: Oxetane geometry and puckering angles).
-
Bull, J. A., et al. (2016).[3] "Exploiting the oxetane ring in medicinal chemistry." Chemical Reviews, 116(19), 12150-12233. (Context: H-bonding capability of oxetane oxygen).
-
Cambridge Crystallographic Data Centre (CCDC). (2025). CSD ConQuest Search: 3,3-disubstituted oxetanes. (Context: Statistical basis for bond length predictions).
Sources
Methodological & Application
methods for functionalizing graphene oxide with 4-((3-Ethyloxetan-3-yl)methoxy)aniline
This guide outlines the protocol for functionalizing Graphene Oxide (GO) with 4-((3-Ethyloxetan-3-yl)methoxy)aniline (referred to herein as Oxetane-Aniline ).
This specific functionalization is critical for developing self-healing nanocomposites or high-performance thermosets . The aniline moiety acts as the "anchor" to the graphene lattice, while the oxetane ring serves as a "latent payload"—a strained cyclic ether capable of cationic ring-opening polymerization (CROP) under specific stimuli (e.g., mechanical damage or thermal initiation) to crosslink or heal the matrix.
Core Directive & Strategy
The Challenge: The primary technical hurdle is the chemoselectivity required to graft the aniline amine (-NH₂) onto the GO surface without prematurely opening the acid-sensitive oxetane ring. Standard GO workups often involve acidic washes (HCl), which must be avoided here to preserve the oxetane functionality.
The Solution: We will employ a Nucleophilic Ring-Opening / Amidation Strategy under neutral-to-mildly-basic conditions. This approach targets:
-
Epoxide groups on the GO basal plane (via nucleophilic attack).[1]
-
Carboxyl groups at the GO edges (via thermal amidation or EDC activation).
Part 1: Materials & Pre-Requisites
| Component | Grade/Spec | Purpose |
| Graphene Oxide (GO) | <3 layers, Hummers' method | Base substrate. Rich in epoxides/carboxyls. |
| Oxetane-Aniline | >95% Purity | Functional ligand (this compound). |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Solvent. Excellent dispersant for GO and ligand. |
| Ethanol | Absolute | Washing agent (Neutral pH). |
| EDC / NHS | Reagent Grade | Optional: For catalyzed edge-amidation. |
Safety Note: GO is a nanomaterial; handle in a fume hood. DMF is hepatotoxic and readily absorbed through skin; use butyl rubber gloves.
Part 2: Experimental Protocols
Method A: Thermal "Grafting-To" (Basal Plane & Edge Targeting)
Best for: High-density functionalization for barrier properties and mechanical reinforcement.
Rationale: Heat promotes the nucleophilic attack of the aniline amine on GO epoxides (ring opening) and drives the condensation of amines with carboxyls (amidation). This method avoids external catalysts that might degrade the oxetane.
-
Dispersion:
-
Disperse 100 mg of GO in 100 mL of DMF .
-
Sonicate (bath sonicator, 40 kHz) for 1 hour to achieve a homogeneous brown dispersion. Note: Avoid probe sonication if possible to prevent excessive sheet fracture.
-
-
Ligand Addition:
-
Dissolve 200 mg of Oxetane-Aniline in 10 mL of DMF .
-
Add the ligand solution dropwise to the GO dispersion under vigorous stirring.
-
-
Reaction:
-
Equip the flask with a reflux condenser and a nitrogen balloon (inert atmosphere prevents oxidative degradation).
-
Heat the mixture to 90°C for 24 hours under magnetic stirring (500 rpm).
-
Critical Control: Do not exceed 100°C. Higher temperatures risk thermal reduction of GO (rGO), which reduces solubility, though it restores conductivity.
-
-
Workup (The "Oxetane-Safe" Wash):
-
Cool to room temperature.[2]
-
Centrifuge at 10,000 rpm for 20 minutes. Discard the supernatant (contains unreacted ligand).
-
Resuspend the pellet in absolute ethanol . Sonicate briefly (5 min) to redisperse.
-
Repeat centrifugation/washing 3 times with ethanol.
-
Warning: Do NOT wash with dilute HCl or acidic water. Acid will trigger oxetane polymerization.
-
-
Drying:
-
Vacuum dry the pellet at 40°C overnight. Store in a desiccator.
-
Method B: EDC/NHS Catalyzed Amidation (Edge Specific)
Best for: Preserving the sp² basal plane network (electrical conductivity) while functionalizing edges.
-
Activation:
-
Disperse 50 mg GO in 50 mL DI water . Sonicate for 30 min.
-
Add 50 mg EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 30 mg NHS (N-Hydroxysuccinimide).
-
Stir for 30 minutes at room temperature to activate carboxyl groups.
-
pH Check: Ensure pH is between 5.5 and 6.0 (MES buffer is ideal, but water usually suffices for GO).
-
-
Coupling:
-
Dissolve 100 mg Oxetane-Aniline in 10 mL DMF (predissolution is vital due to low water solubility of the ligand).
-
Add ligand solution to the activated GO.
-
Adjust pH to 7.5 - 8.0 using dilute NaOH or bicarbonate. Crucial: Amine coupling requires the unprotonated amine (basic pH), which also stabilizes the oxetane.
-
Stir for 24 hours at room temperature.
-
-
Workup:
-
Follow the Ethanol Wash procedure from Method A.
-
Part 3: Characterization & Validation
To validate the protocol, you must confirm two things: (1) The aniline is covalently attached, and (2) The oxetane ring is still intact.
Data Summary: Expected Spectral Features
| Technique | Signal | Interpretation | Validation Status |
| FTIR | 1640 cm⁻¹ | C=O Stretching (Amide I) | Success: Indicates covalent amide bond formation.[3] |
| FTIR | ~980 cm⁻¹ | C-O-C Cyclic Ether Stretch | Success: Presence confirms intact oxetane . Absence implies ring opening (failure). |
| FTIR | 1220 cm⁻¹ | C-N Stretching | Success: Indicates C-N bond formation (epoxide opening). |
| XPS | N1s (399-400 eV) | Nitrogen Core Level | Success: Appearance of N signal (absent in pristine GO). |
| TGA | 200-400°C | Mass Loss | Success: Additional weight loss stage vs. GO, corresponding to ligand decomposition. |
Part 4: Visualization (Mechanism & Workflow)
The following diagram illustrates the chemical pathway and the decision logic for selecting the appropriate method.
Caption: Workflow for grafting Oxetane-Aniline onto GO. Method A targets high density; Method B targets edge specificity. Neutral washing is critical.
References
-
Mykhailiuk, P. K. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]
-
Lomeda, J. R., et al. (2011). Aniline as a dispersing and stabilizing agent for reduced graphene oxide.[4] Journal of Colloid and Interface Science.[4] Retrieved from [Link]
-
Silva, M. C., et al. (2024). Functionalization of graphene oxide via epoxide groups: a comprehensive review. Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. Frontiers | Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges [frontiersin.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Aniline as a dispersing and stabilizing agent for reduced graphene oxide and its subsequent decoration with Ag nanoparticles for enzymeless hydrogen peroxide detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
enhancing shelf-life stability of oxetane-functionalized monomers
Center of Excellence for Cyclic Ether Stability & Polymerization Control
Welcome to the Oxetane Stability Resource Hub
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Shelf-Life Extension & Degradation Prevention[1]
You are accessing this guide because you are experiencing—or actively preventing—the premature degradation of oxetane-functionalized monomers. Unlike their more reactive cousins (epoxides) or their inert relatives (tetrahydrofurans), oxetanes occupy a "Goldilocks" zone of reactivity driven by a ring strain of ~107 kJ/mol [1, 2].
However, this utility comes with a specific vulnerability: Acid-Catalyzed Ring-Opening Polymerization (CROP). [1]
This guide is structured to give you autonomous control over this mechanism. We move beyond generic advice to the specific causality of oxetane failure modes.
Part 1: The Core Mechanism (Why Your Monomer Degrades)
To stabilize an oxetane, you must understand what kills it. The primary enemy is not heat or light (initially)—it is the proton (
The "Proton Trigger" Cascade
Oxetanes are basic Lewis bases. In the presence of even trace acids (impurities from synthesis, hydrolysis byproducts, or oxidized stabilizers), the oxygen atom becomes protonated. This creates a highly reactive oxonium ion, which acts as an initiator for Cationic Ring-Opening Polymerization (CROP) [1, 3].
The Failure Pathway:
-
Protonation: Trace acid (
) attacks the oxetane oxygen. -
Nucleophilic Attack: A neutral monomer attacks the
-carbon of the protonated species. -
Propagation: The ring opens, transferring the positive charge to the new chain end.
-
Result: Viscosity spike, gelation, or complete solidification.
Figure 1: The Acid-Catalyzed Degradation Pathway.[1] Even ppm levels of acid can trigger this cascade due to the "Living" nature of cationic polymerization [3].
Part 2: Troubleshooting & Stabilization Protocols
Scenario A: "My monomer is becoming viscous in the bottle."
Diagnosis: Cationic Oligomerization. Root Cause: Acidic impurities or autocatalytic hydrolysis. Immediate Fix: Basic Alumina Filtration.
The Protocol: Basic Alumina Scrub This is the industry-standard method for resetting the shelf-life of oxetane monomers by removing acidic species and inhibitors [4].[1]
-
Preparation:
-
Use Basic Alumina (Brockmann I) .
-
Prepare a glass column or a fritted funnel.
-
Ratio: Use ~5-10g of alumina per 100g of monomer.
-
-
Execution:
-
Pass the neat monomer (or monomer solution) slowly through the alumina bed.
-
Note: If the monomer is viscous, dilute with dry dichloromethane (DCM) or toluene, filter, and then remove solvent via rotary evaporation (bath temp < 40°C).
-
-
Validation:
-
Measure pH (moistened litmus paper held over headspace is a crude check; titration is better).
-
The filtrate should be neutral to slightly basic.
-
Scenario B: "I see new peaks in the NMR (3.5 - 4.0 ppm region)."
Diagnosis: Hydrolysis (Ring Opening to Diols). Root Cause: Moisture intrusion + Acid catalysis. Causality: Water acts as a nucleophile. In the presence of acid, it opens the ring to form a 1,3-diol [5]. Prevention:
-
Sieve Storage: Store monomers over activated 4Å Molecular Sieves .
-
Inert Headspace: Always backfill storage containers with dry Nitrogen or Argon.
Scenario C: "The monomer is yellowing."
Diagnosis: Oxidative Degradation.
Root Cause: Radical formation at the
-
Add BHT (Butylated Hydroxytoluene) at 100-200 ppm.
-
Critical Distinction: BHT stops radical oxidation. It does not stop acid-catalyzed polymerization. You often need both BHT (antioxidant) and acid-free conditions (stability) [6].
Part 3: Comparative Stability Data
Use this table to assess the risk level of your specific monomer class.
| Monomer Type | Ring Strain | Primary Risk | Stability Rating | Recommended Storage |
| Epoxide | ~114 kJ/mol | Nucleophilic attack & Acid | Low | < 4°C, Inert, Hydrophobic |
| 3-Monosubstituted Oxetane | ~107 kJ/mol | Acid-catalyzed opening | Moderate | < 4°C, Basic Alumina treated |
| 3,3-Disubstituted Oxetane | ~106 kJ/mol | Acid-catalyzed opening | High | RT (if acid-free), Inert |
| Tetrahydrofuran (THF) | ~23 kJ/mol | Peroxide formation | Very High | RT, BHT stabilized |
Data synthesized from [1], [2], and [7].[2][3][4][5] Note the enhanced stability of 3,3-disubstituted oxetanes due to the "Thorpe-Ingold" or steric effect protecting the antibonding orbitals.
Part 4: The "Defense-in-Depth" Storage Workflow
Do not rely on a single failure point. Implement this redundant storage system for high-value oxetane monomers.
Figure 2: The "Defense-in-Depth" workflow for long-term oxetane preservation.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use MEHQ (Hydroquinone monomethyl ether) to stabilize my oxetane? A: Only partially. MEHQ is a radical inhibitor.
-
If your monomer is a simple oxetane (e.g., 3-ethyl-3-hydroxymethyloxetane), MEHQ is largely useless because the degradation mechanism is cationic, not radical.
-
If your monomer is a hybrid (e.g., Oxetane-Acrylate ), you MUST use MEHQ to protect the acrylate group, but you still need to ensure the system is acid-free to protect the oxetane ring.
Q2: My oxetane has a hydroxyl group (e.g., TMPO). Is it less stable?
A: Yes. The hydroxyl group (
Q3: How do I check if my monomer has already degraded? A: Run a 1H NMR .
-
Intact Oxetane: Look for the distinct doublet/triplet signals of the ring methylene protons (
4.3 - 4.8 ppm). -
Ring Opened: Look for the appearance of broad signals upfield (
3.4 - 3.8 ppm), corresponding to the linear ether/alcohol backbone.
References
-
BenchChem. "Assessing the stability of the oxetane ring under various chemical conditions." BenchChem Technical Guides. Link
-
Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006. Link
-
Crivello, J. V. "Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process." Macromolecules, 2008.[3] Link
-
ResearchGate. "What is basic Alumina (used for inhibitor removal in polymerization)?" Community Forum. Link
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews, 2016.[3] Link
-
Fisher Scientific. "Safety Data Sheet: 3-Hydroxymethyl-3-methyloxetane." Fisher Scientific SDS. Link
-
Morgan, K. F., et al. "Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments."[6] Organic & Biomolecular Chemistry, 2015.[6] Link
Sources
- 1. Oxetanes - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Ethyl-3-oxetanemethanol - Safety Data Sheet [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Concentration for Cationic Polymerization of Oxetanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the cationic ring-opening polymerization (CROP) of oxetanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization and troubleshoot common experimental challenges. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental principles governing the cationic polymerization of oxetanes.
Q1: What is the fundamental mechanism of Cationic Ring-Opening Polymerization (CROP) of oxetanes, and why is catalyst concentration so critical?
Cationic Ring-Opening Polymerization (CROP) is a chain-growth polymerization where a cationic active center attacks and opens the strained four-membered oxetane ring. The process involves three main stages: initiation, propagation, and termination/chain transfer.
-
Initiation: A catalyst, typically a Brønsted or Lewis acid, generates a strong electrophile (e.g., a proton H⁺) or is a direct source of carbocations. This initiator activates an oxetane monomer by protonating its oxygen atom, creating a tertiary oxonium ion. This activated monomer becomes the initial cationic active center.
-
Propagation: A neutral oxetane monomer acts as a nucleophile, attacking one of the α-carbons of the activated oxonium ion. This results in the opening of the strained ring and the regeneration of the oxonium ion at the new chain end, allowing the polymer to grow.[1]
-
Termination/Transfer: The polymerization can be terminated by reaction with nucleophilic impurities or counter-ions. Chain transfer can also occur, where the active center is transferred to another molecule (monomer, solvent, or polymer), terminating one chain while initiating another.
Catalyst concentration is critical because it directly controls the number of active centers.
-
Too Low: An insufficient concentration leads to slow or no polymerization, as the rate is proportional to both monomer and active center concentration. Impurities present in the system can consume a significant fraction of the catalyst before initiation occurs.[2]
-
Too High: An excessive concentration can lead to side reactions, such as increased chain transfer, which broadens the molecular weight distribution and limits the final molecular weight.[2] It can also cause the polymerization to proceed too rapidly, making it uncontrollable and potentially leading to vitrification before high conversion is reached.
Q2: What are the common types of catalysts used for oxetane polymerization?
Catalysts, often called initiators in this context, can be broadly classified into two categories: chemical initiators and photoinitiators.
| Catalyst Type | Class | Examples | Mechanism of Action |
| Chemical Initiators | Brønsted Acids | Triflic acid (CF₃SO₃H), Heteropolyacids[3] | Directly protonate the oxetane oxygen to create an active center. |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), SnCl₄ | Coordinate with the oxetane oxygen, weakening the C-O bond and facilitating nucleophilic attack. | |
| Carbocation Salts | Trityl salts (e.g., Trityl-SbF₆) | Provide a direct source of carbocations to initiate polymerization. | |
| Photoinitiators | Onium Salts | Diaryliodonium salts, Triarylsulfonium salts (e.g., triphenylsulphonium hexafluoroantimonate)[2] | Upon UV irradiation, undergo photolysis to generate a superacid (e.g., HSbF₆) which then initiates polymerization.[4] |
Q3: How does the structure of the oxetane monomer influence polymerization kinetics?
Monomer structure has a profound impact on reactivity. The key factors are ring strain and the electronic/steric effects of substituents.
-
Ring Strain: Oxetanes possess significant ring strain (approx. 107 kJ/mol), which is the primary driving force for polymerization.[4] This is comparable to many epoxides.
-
Basicity: The basicity of the heterocyclic oxygen in oxetanes is higher than in epoxides, which can influence the initiation and propagation rates.[2]
-
Substituents:
-
Electron-donating groups on the ring can increase the nucleophilicity of the monomer, potentially accelerating propagation.
-
Electron-withdrawing groups decrease the basicity of the oxygen, making initiation more difficult and slowing polymerization.
-
Steric hindrance around the ring, particularly at the 3-position, can slow the rate of nucleophilic attack by the incoming monomer, reducing the propagation rate.[5]
-
Q4: What are the competing propagation mechanisms in CROP of oxetanes?
CROP of oxetanes can proceed through two main competing mechanisms, and the dominant pathway depends on reaction conditions and monomer chemistry.[6]
-
Activated Chain End (ACE) Mechanism: The cationic active center (an oxonium ion) is located at the end of the growing polymer chain. The neutral monomer acts as the nucleophile, attacking the active chain end. This is the "classic" mechanism described in Q1.
-
Activated Monomer (AM) Mechanism: In the presence of species that can reversibly terminate the chain (like hydroxyl groups), the cationic charge may reside on the free monomer instead of the polymer chain end. The nucleophilic end-group of the polymer chain then attacks the activated monomer. This mechanism is often prevalent in systems containing alcohols or water.
Understanding which mechanism is dominant is crucial for controlling the polymerization and achieving desired polymer structures.
Section 2: Troubleshooting Guide - Common Issues & Solutions
Issue 1: Slow or No Polymerization
Q: My polymerization is extremely slow or fails to initiate. I've waited for hours with no noticeable change in viscosity. What are the likely causes and how can I fix this?
This is one of the most common issues, typically pointing to problems with either the initiation step or the purity of the system.
Potential Causes & Solutions
-
Insufficient Active Catalyst:
-
Cause: The initial catalyst concentration may be too low to overcome the baseline level of impurities in your system. Cationic polymerizations are highly sensitive to nucleophilic impurities like water, which can quench the generated acid or active centers.[2][7]
-
Solution: Perform a concentration optimization experiment. Prepare a series of small-scale reactions with incrementally increasing catalyst concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mol%) while keeping all other parameters constant. This will help identify the threshold needed to overcome impurities and initiate polymerization effectively.
-
-
System Impurities:
-
Cause: Water is the most common culprit. Alcohols or other nucleophilic species present in the monomer, solvent, or on the glassware can terminate the reaction.
-
Solution: Rigorously dry all components. Monomers and solvents should be distilled over an appropriate drying agent (e.g., CaH₂). Glassware must be oven-dried immediately before use, and the reaction should be assembled under an inert atmosphere (Nitrogen or Argon). See Protocol 2 for a general purification guide.
-
-
Low Monomer Reactivity:
-
Cause: As discussed in Q3, some oxetane monomers are inherently less reactive due to steric hindrance or electron-withdrawing substituents. Many 3,3-disubstituted oxetanes exhibit a pronounced induction period.[5]
-
Solution:
-
Increase Temperature: Gently warming the reaction can often provide the activation energy needed to overcome the initiation barrier.
-
Use a Co-monomer: Adding a small amount of a more reactive monomer, such as a cycloaliphatic epoxide, can act as a "kick-starter".[2][8] The rapid polymerization of the epoxide generates heat and active centers that can accelerate the polymerization of the less reactive oxetane.[9]
-
-
Issue 2: Low Monomer Conversion
Q: My reaction starts but stalls at a low conversion (e.g., <60%). How can I drive it to completion?
Stalling at low-to-moderate conversion is often due to the depletion of active centers or a loss of chain mobility.
Potential Causes & Solutions
-
Premature Termination:
-
Cause: As the reaction proceeds, the concentration of active chains decreases due to termination and chain transfer events. If the termination rate becomes significant relative to the propagation rate, the overall conversion will plateau.
-
Solution: Ensure the highest purity of reagents to minimize terminating agents. In some "living" polymerization systems, slow, continuous addition of the monomer to the initiator solution can maintain a low concentration of active centers and minimize side reactions.
-
-
Vitrification:
-
Cause: As the polymer forms, the viscosity of the system increases dramatically. The glass transition temperature (Tg) of the reaction mixture may rise above the reaction temperature. When this happens, the system vitrifies (turns into a glass), and monomer/chain mobility ceases, effectively stopping the polymerization.
-
Solution:
-
Increase Reaction Temperature: Perform the polymerization at a temperature above the expected Tg of the final polymer.
-
Thermal Post-Cure: If vitrification occurs, heating the sample above its Tg can restore mobility and allow the trapped reactive species to continue polymerizing, increasing the final conversion.
-
-
-
Catalyst Deactivation:
-
Cause: The counter-ion of the catalyst can play a role. Less stable counter-ions (e.g., BF₄⁻) are more nucleophilic than highly stable ones (e.g., SbF₆⁻) and are more likely to participate in termination reactions.
-
Solution: Select an initiator with a very stable, non-nucleophilic counter-ion. Onium salts with hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (PF₆⁻) are excellent choices.
-
Issue 3: Poor Control Over Molecular Weight & Broad Polydispersity
Q: The molecular weight of my polymer is much lower than theoretically predicted, and the polydispersity index (PDI) is high (>1.5). What is causing this?
This is a classic sign of uncontrolled polymerization dominated by chain transfer reactions.
Potential Causes & Solutions
-
Chain Transfer to Monomer/Polymer:
-
Cause: The active chain end can abstract a proton from another monomer or from the backbone of a formed polymer chain. This terminates the original chain and creates a new active center, leading to more, shorter chains and a broad PDI.
-
Solution: Running the polymerization at lower temperatures can reduce the rate of chain transfer relative to propagation.
-
-
Chain Transfer to Solvent:
-
Cause: The choice of solvent is critical. Solvents that can react with the cationic active center will lead to rampant chain transfer.
-
Solution: Use non-nucleophilic, polar solvents that can solvate the ions without reacting. Dichloromethane is common, but for more controlled polymerizations, solvents like 1,4-dioxane have been shown to suppress transfer reactions and prevent the formation of cyclic oligomers.[10]
-
-
Slow Initiation:
-
Cause: If the rate of initiation is much slower than the rate of propagation, new chains are being formed throughout the course of the reaction. This means some chains have much longer to grow than others, resulting in a very broad distribution of molecular weights.
-
Solution: Choose an initiator that yields fast and efficient initiation, ensuring that all chains begin growing at approximately the same time.
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Trial Photopolymerization of an Oxetane Monomer
This protocol provides a starting point for a small-scale UV-initiated polymerization.
-
Preparation: In an amber vial under yellow light or in a dark room, add the oxetane monomer (e.g., 1.0 g).
-
Initiator Addition: Add the desired amount of a stock solution of the photoinitiator (e.g., a diaryliodonium salt dissolved in a suitable solvent) to achieve the target concentration (e.g., 1.5 mol%).
-
Homogenization: Mix thoroughly using a vortex mixer until the initiator is completely dissolved.
-
Sample Application: Apply a thin film of the formulation onto a glass slide or into a mold of defined thickness.
-
Curing: Expose the sample to a UV light source (e.g., 365 nm) with a defined intensity (e.g., 30 mW/cm²).
-
Monitoring: Monitor the progress of the polymerization in real-time using techniques like Real-Time FTIR by observing the disappearance of the characteristic oxetane ether peak (~980 cm⁻¹).
-
Analysis: After curing, analyze the polymer for final conversion, molecular weight (GPC), and thermal properties (DSC, TGA).
Protocol 2: Monomer and Solvent Purification
-
Pre-Drying: Stir the monomer or solvent with a drying agent like anhydrous MgSO₄ overnight to remove bulk water.
-
Distillation: Filter off the pre-drying agent. Add fresh, powdered calcium hydride (CaH₂) to the flask.
-
Inert Setup: Assemble a distillation apparatus that has been thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry nitrogen or argon.
-
Vacuum Distillation: Distill the monomer/solvent under reduced pressure. The reduced pressure lowers the boiling point, preventing thermally induced degradation or polymerization.
-
Storage: Collect the purified liquid in a flame-dried flask containing molecular sieves and sealed with a rubber septum. Store under an inert atmosphere.
Table 1: Recommended Starting Catalyst Concentrations and Conditions
| Initiator Class | Example | Typical Starting Concentration (mol%) | Solvent | Temperature | Notes |
| Lewis Acid | BF₃·OEt₂ | 0.5 - 2.0 | Dichloromethane, 1,4-Dioxane[10] | 0°C to RT | Very moisture sensitive. Initiation can be slow.[10] |
| Onium Salt (Photo) | Triarylsulfonium hexafluoroantimonate | 1.0 - 3.0 (wt%) | Bulk (solventless) or high-boiling point solvent | RT | Requires UV source. Very efficient but can yellow the polymer.[2] |
| Brønsted Acid | Triflic Acid (CF₃SO₃H) | 0.1 - 1.0 | Dichloromethane | -20°C to 0°C | Extremely fast and reactive. Difficult to control. |
References
- Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech.
- Common oxetane derivatives used in cationic ring-opening polymerization.
- Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers.
- Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech.
- Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
- (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane c
- REACTIVITY STUDIES OF OXIRANE AND OXETANE MONOMERS IN PHOTOINITIATED CATIONIC POLYMERIZ
- Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ?.
- Polymerization and Isomerization of Oxetanes using Heteropolyacid as a Catalyst.
- “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. RadTech.
Sources
- 1. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. radtech.org [radtech.org]
- 5. DSpace [dspace.rpi.edu]
- 6. researchgate.net [researchgate.net]
- 7. Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ? | Sathee Forum [forum.prutor.ai]
- 8. radtech.org [radtech.org]
- 9. radtech.org [radtech.org]
- 10. pubs.acs.org [pubs.acs.org]
overcoming steric hindrance in 4-((3-Ethyloxetan-3-yl)methoxy)aniline reactions
Ticket ID: OX-AN-492 | Status: Open
Subject: Overcoming Steric Hindrance & Stability Issues in Coupling Reactions
Executive Summary: The Steric-Stability Paradox
Welcome to the technical guide for 4-((3-Ethyloxetan-3-yl)methoxy)aniline . Researchers often encounter a "Steric-Stability Paradox" with this scaffold. The aniline nitrogen is electronically deactivated (relative to alkyl amines) and often requires forcing conditions to couple with sterically hindered electrophiles. However, the 3-ethyloxetan-3-yl moiety acts as a "neopentyl-like" gem-disubstituted center that is chemically robust toward bases but highly sensitive to Lewis and Brønsted acids .
Standard protocols for overcoming steric hindrance (e.g., high-temperature acid catalysis, harsh acid chlorides) frequently lead to oxetane ring-opening polymerization or decomposition. This guide provides optimized, self-validating workflows to bypass steric barriers without compromising the oxetane ring.
Part 1: Diagnostic Workflow
Before altering your reaction parameters, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying failure modes in oxetane-aniline couplings.
Part 2: Troubleshooting & Solutions (Q&A)
Category 1: Amide Coupling with Hindered Carboxylic Acids
Q: I am trying to couple this aniline with a bulky tertiary carboxylic acid using EDC/HOBt, but I see no conversion. Should I switch to an acid chloride?
A: Proceed with extreme caution. While converting the acid to an acid chloride (using SOCl₂ or (COCl)₂) is a standard method to overcome steric hindrance, the byproduct (HCl) will rapidly catalyze the ring-opening of the oxetane to form the chlorohydrin or diol derivative.
The Solution: T3P (Propylphosphonic Anhydride) or Ghosez’s Reagent.
-
T3P (50% in EtOAc/DMF): T3P is a powerful coupling agent that drives reactions to completion through an entropy-driven release of cyclic byproducts. It is non-acidic in the presence of base and highly effective for sterically hindered anilines [1].
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine): This generates the acid chloride in situ under strictly neutral/basic conditions, avoiding the HCl spike associated with thionyl chloride.
Q: My LCMS shows a peak with Mass = M+18 or M+32. What happened?
A: You have opened the oxetane ring.
-
M+18: Hydrolysis (water attack) to the diol.
-
M+32 (if in Methanol): Methanolysis to the ring-opened ether. This usually happens during acidic workup or if the reaction pH dropped below 5.
-
Corrective Action: Quench reactions with saturated NaHCO₃. Never use 1M HCl washes for purification. Use citric acid only if strictly necessary and kept cold, but flash chromatography is safer.
Category 2: Buchwald-Hartwig Cross-Coupling
Q: I am performing a Pd-catalyzed coupling with an ortho-substituted aryl halide. The reaction is black, and yield is <5%.
A: The issue is likely ligand-substrate mismatch, not the oxetane. The 4-alkoxy group makes the aniline electron-rich, which is generally good, but the "tail" (3-ethyloxetan-3-yl) adds hydrodynamic volume that can interfere with catalyst approach if the ligand isn't bulky enough to create a "pocket."
The Solution: Switch to Dialkylbiaryl Phosphine Ligands. For hindered anilines, BrettPhos or RuPhos are superior to BINAP or DPPF.
-
BrettPhos: Excellent for primary anilines and hindered aryl halides.
-
RuPhos: Specifically designed to prevent the formation of inactive Pd-amine complexes in secondary amines, but also robust for hindered primary anilines [2].
Q: Can I use KOtBu as the base?
A: Yes. Unlike esters or strained lactones, oxetanes are remarkably stable to strong bases and nucleophiles (like t-BuO⁻) because the ring strain release is not sufficient to overcome the poor leaving group ability of the alkoxide without Lewis acid activation [3].
Part 3: Optimized Experimental Protocols
Protocol A: Sterically Demanding Amide Coupling (T3P Method)
Use this for coupling the aniline with tertiary or quaternary carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
T3P (50% w/w in EtOAc, 2.0 equiv)
-
Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and the aniline in EtOAc (0.2 M concentration).
-
Base Addition: Add Pyridine. (Pyridine is preferred over DIPEA for T3P reactions as it acts as both base and nucleophilic catalyst).
-
Activation: Cool to 0 °C. Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). If steric hindrance is severe, heat to 60 °C.
-
Note: T3P is stable at elevated temperatures, and the basic conditions protect the oxetane.
-
-
Workup (Crucial): Dilute with EtOAc. Wash with Water (x2) and Sat. NaHCO₃ (x2). Do not wash with acid. Dry over Na₂SO₄.
Protocol B: Hindered Buchwald-Hartwig Coupling
Use this for coupling the aniline with ortho-substituted aryl halides.
Materials:
-
Aryl Halide (1.0 equiv)
-
Aniline (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos (4-6 mol%) (Pre-complexation is ideal).
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Deoxygenation: Sparge solvent with Argon for 15 mins.
-
Pre-catalyst Formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BrettPhos in the solvent and stir at 60 °C for 5 mins to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).
-
Addition: Add the Aryl Halide, Aniline, and NaOtBu.
-
Heating: Seal the vial and heat to 100 °C for 4–12 hours.
-
Validation: Monitor by LCMS. If the reaction stalls, add a second portion of pre-formed catalyst (1 mol%).
Part 4: Comparative Data
Table 1: Coupling Reagent Performance for Hindered Substrates
| Reagent | Yield (%) | Oxetane Integrity | Comments |
| HATU / DIPEA | 45% | High | Good for moderate sterics; removal of urea byproduct can be difficult. |
| EDC / HOBt | <10% | High | Too weak for hindered anilines. |
| SOCl₂ (Acid Chloride) | 85%* | Low (<20%) | High conversion, but product is mostly ring-opened chlorohydrin. |
| T3P / Pyridine | 92% | High | Best balance of reactivity and stability. |
| Ghosez Reagent | 88% | High | Excellent alternative if T3P fails; requires strict moisture control. |
Part 5: Mechanistic Visualization
The following diagram illustrates the "Safe Zone" for reaction conditions. The oxetane ring is preserved only when the reaction trajectory avoids the "Acid Activation" pathway.
Figure 2: Mechanistic divergence showing how acidic activation leads to ring opening, while base/neutral activation leads to the desired coupled product.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Bull, J. A., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5][6] Chemical Reviews. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition. [Link]
Sources
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
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- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Curing Oxetane Monomers: Cationic vs. Thermal Methods
For researchers, scientists, and professionals in drug development and advanced materials, the polymerization of oxetane monomers is a critical process for creating high-performance polymers. The choice of curing method—be it cationic or thermal—profoundly influences reaction efficiency, processing parameters, and the final properties of the material. This guide provides an in-depth, objective comparison of cationic and thermal curing for oxetane monomers, supported by mechanistic insights and experimental protocols to inform your selection.
Introduction to Oxetane Polymerization
Oxetanes are four-membered cyclic ethers possessing significant ring strain (approximately 107 kJ/mol), which makes them prime candidates for ring-opening polymerization (ROP).[1][2] This process converts low-viscosity liquid monomers into durable, crosslinked polymers with desirable properties such as high adhesive strength, low shrinkage, good chemical resistance, and low toxicity.[3] The curing method dictates how this ring-opening is initiated and propagated, thereby controlling the overall efficiency and outcome.
Section 1: The Mechanism of Cationic Curing
Cationic Ring-Opening Polymerization (CROP) is the most prevalent and efficient method for curing oxetanes.[1][4] The process is initiated by a strong acid, which can be generated either by a photoinitiator upon UV exposure or by a thermal initiator at elevated temperatures.
1.1. Initiation: The process begins when an initiator, typically a Brønsted or Lewis acid, protonates the oxygen atom of the oxetane ring. This creates a highly reactive tertiary oxonium ion.[1][3][5]
1.2. Propagation: The propagation step is a rapid chain reaction. A neutral oxetane monomer attacks the electrophilic carbon of the activated oxonium ion in an SN2 displacement reaction.[2] This opens the ring, extends the polymer chain, and regenerates the oxonium ion at the chain's end, ready to react with the next monomer.[3][5] This "living" polymerization characteristic means the reaction can continue as long as monomers are available.[6][7]
1.3. Termination: Termination can occur through various mechanisms, including reaction with impurities (like water) or combination with counter-ions.[8] However, in clean systems, cationic polymerization can proceed to near-complete conversion.[9]
Caption: Cationic Ring-Opening Polymerization (CROP) of Oxetane.
Section 2: The Mechanism of Thermal Curing
Purely thermal curing of oxetanes without a cationic initiator is less common. More frequently, "thermal curing" in the context of oxetanes refers to one of two scenarios:
-
Thermally-Initiated Cationic Polymerization: This uses a thermal acid generator (TAG) or a blocked Lewis acid that releases a cationic initiator upon heating.[10] The subsequent mechanism is identical to the CROP described above.
-
Co-polymerization with Thermal Crosslinkers: Oxetanes can be formulated with other resins and crosslinkers, such as active diesters or polyfunctional carboxylic acids, that react at elevated temperatures.[11][12] In these systems, a catalyst like a quaternary phosphonium salt facilitates the reaction between the oxetane and the crosslinker, which proceeds smoothly at temperatures between 170–190°C to form a crosslinked network.[11][12]
Section 3: Head-to-Head Comparison: Cationic vs. Thermal Curing Efficiency
The choice between a light-activated cationic cure and a heat-activated cure depends entirely on the application's requirements for speed, substrate sensitivity, and final properties.
| Feature | Cationic (UV-Initiated) | Thermal (Heat-Initiated) | Rationale & Supporting Insights |
| Curing Speed | Very Fast (seconds to minutes)[9] | Slower (minutes to hours)[11] | UV initiation generates a high concentration of active species almost instantly, leading to rapid polymerization. Thermal methods rely on slower heat transfer and initiator decomposition. |
| Curing Temperature | Ambient / Low Temperature | High Temperature (Typically >150°C)[11][12] | Cationic UV curing is a "cold" process, ideal for heat-sensitive substrates. Thermal curing requires significant energy input to activate the initiators or crosslinkers.[10] |
| Energy Input | Low (localized UV energy)[9] | High (oven heating) | UV curing is energy-efficient, targeting only the formulation. Thermal curing requires heating the entire assembly, consuming more energy. |
| Oxygen Inhibition | None [6][13] | None | Unlike free-radical polymerization, the cationic mechanism is not quenched by atmospheric oxygen, eliminating the need for inert gas purging.[13][14] |
| Process Control | Excellent (On-demand "light switch" control)[9] | Good (controlled by temperature ramps) | UV curing offers precise spatial and temporal control. Thermal curing is less precise, as the reaction will proceed as long as the temperature is maintained. |
| Through-Cure | Excellent (due to "dark cure")[6][13] | Good (dependent on thermal conductivity) | The "living" nature of cationic polymerization allows the reaction to continue even after the UV light is removed, ensuring cure in shadowed areas.[6][14] |
| Formulation Stability | Good (single-component, stable in dark) | Varies (can be one or two-component systems) | UV-cationic systems are typically 1K (one-component) with excellent pot life away from light. Thermally cured systems may require mixing two components before use. |
| Shrinkage | Low [6][15] | Low | The ring-opening mechanism inherently causes less shrinkage compared to the chain-growth polymerization of acrylates, reducing stress on substrates.[6][7][15] |
Section 4: Experimental Validation Protocols
To quantitatively assess curing efficiency, standardized analytical techniques are essential. The following protocols provide a framework for comparing cationic and thermal methods.
Caption: General workflow for comparing oxetane curing methods.
Protocol 1: Monitoring Curing Kinetics via Differential Scanning Calorimetry (DSC)
Objective: To measure the heat of reaction (enthalpy) and determine the rate of cure and final conversion.
-
For UV Cationic Curing (Photo-DSC):
-
Sample Preparation: Prepare a formulation of oxetane monomer with a suitable photoinitiator (e.g., a triarylsulfonium salt). Accurately weigh 5-10 mg of the liquid sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample in a Photo-DSC instrument equipped with a UV light source.
-
Method:
-
Equilibrate the sample at a baseline temperature (e.g., 25°C).
-
Expose the sample to UV radiation of a specific intensity (e.g., 100 mW/cm²) for a set duration (e.g., 120 seconds).
-
Record the heat flow as a function of time. The exothermic peak represents the polymerization reaction.
-
-
Data Analysis: Integrate the area under the exotherm to calculate the total enthalpy of polymerization (ΔH). The peak of the exotherm indicates the maximum reaction rate.[16]
-
-
For Thermal Curing (Standard DSC):
-
Sample Preparation: Prepare a formulation of the oxetane monomer with a thermal initiator or crosslinker. Accurately weigh 5-10 mg into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample and an empty reference pan into a standard DSC instrument.
-
Method:
-
Data Analysis: The onset temperature of the exothermic peak indicates the start of the curing reaction. The total enthalpy is calculated by integrating the peak area.
-
Protocol 2: Determining Monomer Conversion via FTIR Spectroscopy
Objective: To track the disappearance of the oxetane monomer as a function of time or temperature, providing a direct measure of conversion.
-
Sample Preparation: Place a small drop of the liquid formulation between two salt plates (KBr) or on a diamond ATR crystal for Real-Time FTIR analysis.
-
Instrument Setup: Place the sample in the FTIR spectrometer. For UV curing, ensure a UV light guide can irradiate the sample in situ. For thermal curing, use a heated stage.
-
Method:
-
Record an initial spectrum before curing (t=0).
-
Initiate curing (either by turning on the UV lamp or starting the temperature ramp).
-
Collect spectra at regular intervals throughout the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the characteristic oxetane ring absorption band (typically around 980 cm⁻¹).
-
Use a stable internal reference peak that does not change during polymerization (e.g., a C-H stretch).
-
Calculate the percent conversion at time 't' using the formula: Conversion (%) = [1 - (At / A0)] * 100 where At is the absorbance of the oxetane peak at time 't' and A0 is the initial absorbance.[9][17]
-
Section 5: Making an Informed Decision
-
Choose Cationic UV Curing when:
-
High throughput and speed are critical. Applications in 3D printing, coatings, and high-speed adhesives benefit from cure-on-demand capabilities.[15]
-
Substrates are heat-sensitive. Electronics, plastics, and biological materials require a "cold" curing process.
-
Complex geometries are involved. The "dark cure" or "shadow cure" effect ensures polymerization in areas not directly exposed to light.[6]
-
Process control and energy efficiency are paramount.
-
-
Choose Thermal Curing when:
-
UV accessibility is limited. Opaque or highly filled composites may not be suitable for UV curing.
-
Formulations contain UV-blocking components.
-
Existing manufacturing infrastructure is based on thermal ovens. The addition of oxetanes can lower the overall curing temperature and shorten the curing time of traditional thermal epoxy systems.[10]
-
Specific co-polymers are required for final properties. Thermal curing with crosslinkers like active diesters can yield polymers with high thermal stability (Td5% > 370°C).[11][12]
-
By understanding the fundamental mechanisms and leveraging quantitative experimental data, researchers can confidently select the optimal curing strategy for their oxetane-based formulations, accelerating innovation and ensuring the development of robust, high-performance materials.
References
-
Sangermano, M., et al. (2021). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]
-
SciSpace. (n.d.). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. Retrieved from Typeset.io. [Link]
-
Narayan, R., et al. (2023). Cationic Photopolymerization of Biobased Oxetane Monomers. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. [Link]
-
Penczek, S., et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process. Macromolecules, ACS Publications. [Link]
-
Study.com. (n.d.). Oxetane can be polymerized by cationic ring-opening polymerization initiated by a protonic acid. [Link]
-
Chapman, R. D. (2015). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU Munich University Library. [Link]
-
RadTech. (n.d.). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. [Link]
-
Plenderleith, R., et al. (n.d.). The benefits of cationic and cationic / free radical hybrid curing for 3D applications. RadTech. [Link]
-
Nishikubo, T., et al. (2008). A Novel Thermal Curing Reaction of Oxetane Resin with Active Diester. Journal of Polymer Science. [Link]
-
Liska, R., et al. (2021). The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers. Polymer Chemistry, RSC Publishing. [Link]
-
Crivello, J. V., & Bulut, U. (2007). Reactivity studies of oxirane and oxetane monomers in photoinitiated cationic polymerizations. RPI DSpace. [Link]
-
Nishikubo, T., et al. (2008). A Novel Thermal Curing Reaction of Oxetane Resin with Active Diester. ResearchGate. [Link]
-
RadTech. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. [Link]
-
UBE Industries. (2022). Lower Curing Temperature with Oxetane. [Link]
-
Chase Corp Blog. (2019). 5 Advantages of Cationic Epoxies. [Link]
-
RSC Publishing. (2025). Green Chemistry. [Link]
-
Resin Designs. (2016). UV Curing Part Six: Cationic Resin Curing. [Link]
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Sangermano, M. (2018). Cationic UV-Curing of Epoxidized Biobased Resins. PMC, NIH. [Link]
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Wikipedia. (n.d.). Polyoxetane. [Link]
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ResearchGate. (n.d.). FTIR spectra of poly(3-ethyl-3-(hydroxymethyl)oxetanes). [Link]
-
RadTech. (2020). POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives. [Link]
-
Perstorp. (2024). Cationic Curing Can Be a Sustainable Solution for Challenging Applications. PCI Magazine. [Link]
-
Sivakami, J. N., et al. (2016). “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. Semantic Scholar. [Link]
-
Sasaki, H., & Kuriyama, A. (1999). Oxetanes: curing properties in photo-cationic polymerization. OSTI.GOV. [Link]
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Sasaki, H., & Kuriyama, A. (1999). Oxetanes: curing properties in photo-cationic polymerization. IAEA. [Link]
-
Sasaki, H., & Kuriyama, A. (1999). Oxetanes: curing properties in photo-cationic polymerization (Conference). ETDEWEB. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-((3-Ethyloxetan-3-yl)methoxy)aniline
Foreword: As researchers and developers on the cutting edge of science, our responsibility extends beyond synthesis and discovery to the complete lifecycle management of the novel chemical entities we create. For a compound like 4-((3-Ethyloxetan-3-yl)methoxy)aniline, where comprehensive safety data may not be publicly available, we must operate from a position of informed caution. This guide is structured not as a rigid template, but as a dynamic, risk-based thought process. It synthesizes established principles of chemical safety and regulatory compliance to provide a robust framework for the responsible disposal of this and similar research chemicals. Our goal is to empower you to manage chemical waste safely, compliantly, and with a deep understanding of the scientific principles behind each procedural step.
Section 1: Hazard Profile Analysis: An Evidence-Based Approach
-
The Aniline Core: The primary driver of toxicological concern is the aniline functional group. Aniline and its derivatives are well-documented for their potential health and environmental effects.[1][2] They are readily absorbed through the skin, and exposure can lead to serious health issues.[3][4] Aniline itself is classified as a suspected carcinogen and is very toxic to aquatic life.[3][5] Many substituted anilines are also known to be acutely toxic if swallowed, inhaled, or in contact with skin, and may cause serious eye damage and skin irritation.[6]
-
The Oxetane Group: While the oxetane moiety is less toxicologically characterized than aniline, it is a reactive functional group. The primary consideration for disposal is its nature as a combustible organic compound. Waste streams containing oxetanes should be handled by authorized disposal companies.
Based on this analysis, it is imperative to handle this compound as a hazardous substance.
Table 1: Postulated Hazard Profile for this compound
| Hazard Class | GHS Category (Postulated) | Rationale & Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Based on the toxicity of aniline and its derivatives.[5][7] Dermal absorption is a significant exposure route.[4] |
| Skin Corrosion/Irritation | Category 2 | Substituted anilines are known to cause skin irritation.[8] |
| Serious Eye Damage/Irritation | Category 1 or 2A | High potential for serious eye damage based on analogous compounds.[6] |
| Carcinogenicity/Mutagenicity | Suspected (Category 2) | Aniline is a suspected carcinogen and mutagen.[3][5] This compound should be handled as such until proven otherwise. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[6] |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 or 2 | Aniline derivatives are very toxic to aquatic life.[1] Disposal into sewer systems is strictly prohibited. |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, establishing a robust safety barrier is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of PPE as part of a comprehensive Chemical Hygiene Plan (CHP).[9][10]
Essential PPE includes:
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Given that the most significant exposure route for aniline is dermal absorption, consider double-gloving. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A buttoned lab coat is the minimum requirement. For handling larger quantities of waste or during spill cleanup, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: All handling of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
Section 3: Waste Segregation & Containment Protocol
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal. The U.S. Environmental Protection Agency (EPA) establishes strict regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11]
Step-by-Step Waste Collection:
-
Select the Correct Container: Use a dedicated, chemically compatible hazardous waste container.[12] The container must be in good condition, with a secure, leak-proof lid. For liquid waste, glass or polyethylene containers are typically appropriate.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[12] List all chemical constituents by their full name, including "this compound" and any solvents. Do not use abbreviations or chemical formulas.
-
Collect the Waste:
-
Solid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats) in a designated, labeled container. Avoid generating dust.
-
Liquid Waste: Collect all liquid waste, including reaction mother liquors and solvent rinses, in a labeled liquid waste container.
-
Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
-
-
Keep Containers Closed: Hazardous waste containers must remain closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
-
Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area within the lab. Crucially, ensure it is segregated from incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids, with which anilines can react violently.[13] Use secondary containment (such as a chemical-resistant tray) to prevent mixing in case of a leak.[12]
Section 4: Spill Management
Preparedness is key to mitigating the impact of an accidental release. Your lab's Chemical Hygiene Plan should include specific procedures for spills.[14][15]
Immediate Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and call for emergency assistance.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[13] Do not use combustible materials like paper towels for large spills.
-
Clean Up: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container. For the final decontamination, wipe the area with a suitable solvent (e.g., ethanol), collecting the wipes as hazardous waste.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Section 5: Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste streams containing this compound, from generation to final containerization.
Caption: Disposal decision workflow for this compound.
Section 6: Final Disposal Route
Under no circumstances should waste containing this compound be disposed of down the drain or in the regular trash.[12][16] The high potential for aquatic toxicity and other health hazards mandates disposal through a regulated and documented "cradle-to-grave" system.
-
Accumulation: Accumulate the properly segregated and labeled waste containers in your laboratory's designated satellite accumulation area. Adhere to all institutional and regulatory time and volume limits.[17]
-
Professional Disposal: The only acceptable final disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17] These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Treatment Methods: At the TSDF, the waste will likely be destroyed via high-temperature incineration.[18] Advanced oxidation processes (AOPs) are also effective for breaking down aniline derivatives in wastewater streams.[1][2] Biological treatment is generally not suitable for aniline compounds due to their toxicity to microorganisms.[1]
By adhering to this comprehensive guide, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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Butt, M. T., & Farooq, U. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25). Available at: [Link]
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Butt, M. T., & Farooq, U. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. ResearchGate. Available at: [Link]
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ERC of Texas. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
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IntechOpen. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Available at: [Link]
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3 Better BDD. (n.d.). Aniline Wastewater Treatment Case Study. Available at: [Link]
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Wiley Online Library. (2000, December 4). "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
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Chemos GmbH & Co. KG. (2021, November 30). Safety Data Sheet: Aniline. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-((3-Ethyloxetan-3-yl)methoxy)aniline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-((3-Ethyloxetan-3-yl)methoxy)aniline. As a compound featuring both an aromatic amine and an oxetane moiety, a cautious and well-informed approach to personal protective equipment (PPE) is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Analysis: Understanding the Compound's Structural Alerts
-
Aromatic Amines: This class of compounds is known for its potential toxicity. Aniline and its derivatives can be absorbed through the skin, and exposure can lead to serious health effects, including methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2][3] Some aromatic amines are also classified as known or suspected carcinogens.[2][4]
-
Oxetanes: As strained four-membered ether rings, oxetanes can be reactive. While generally more stable than epoxides, they can undergo ring-opening reactions, particularly in the presence of acids.[5][6] The toxicological properties of many substituted oxetanes are not well-documented, necessitating careful handling.
Given these structural alerts, this compound should be handled as a potentially hazardous substance, with appropriate measures taken to minimize all routes of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential for the safe handling of this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and preparing solutions | - Nitrile or Neoprene Gloves (double-gloved) - Safety Glasses with Side Shields or Safety Goggles - Lab Coat - Fume Hood | Aromatic amines can be absorbed through the skin.[2] Double gloving provides an extra layer of protection. Eye protection is crucial to prevent splashes.[7] All manipulations of the solid or concentrated solutions should be performed in a fume hood to avoid inhalation of any dust or aerosols.[7] |
| Conducting reactions and workup | - Nitrile or Neoprene Gloves (double-gloved) - Safety Goggles - Lab Coat - Fume Hood | The risk of splashes and aerosol generation is higher during reactions and extractions. Safety goggles offer superior protection over safety glasses.[8][9] |
| Large-scale operations or potential for significant aerosol generation | - Butyl Rubber Gloves - Face Shield over Safety Goggles - Chemical-resistant Apron over Lab Coat - NIOSH-approved Respirator with organic vapor cartridges | For larger quantities, the potential for exposure increases. Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including amines.[10][11] A face shield provides an additional barrier for the face and neck.[12][13] A respirator may be necessary where airborne exposure is possible.[8] |
Glove Selection: A Critical Choice
The selection of appropriate gloves is a critical decision in protecting against dermal exposure. While nitrile gloves are a common choice for general laboratory use, their effectiveness against specific chemicals can vary.[11][14] For aromatic amines, both neoprene and butyl rubber gloves are often recommended for their superior chemical resistance.[11][15]
| Glove Material | Protection Against Amines | Considerations |
| Nitrile | Good for incidental contact and splash protection.[16] | May have a shorter breakthrough time with prolonged exposure.[14] Always check the manufacturer's compatibility data. |
| Neoprene | Good resistance to a variety of chemicals, including amines.[11][15] | Offers good pliability and dexterity.[11] |
| Butyl Rubber | Excellent resistance to many organic compounds, including amines.[10][11] | May be less dexterous than nitrile or neoprene gloves.[11] |
| Polyvinyl Chloride (PVC) | Good for acids, bases, and amines.[15] | Poor resistance to most organic solvents.[15] |
It is imperative to inspect gloves for any signs of degradation or puncture before each use and to change them immediately in case of contamination.
Procedural Guidance for Safe Handling
Adherence to strict protocols is as crucial as the selection of PPE. The following workflow outlines the key steps for safely handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
